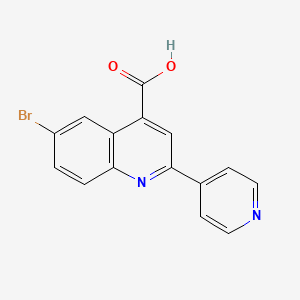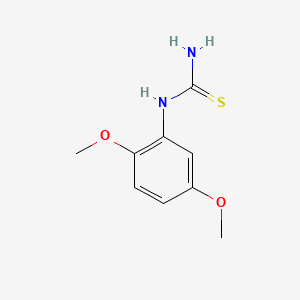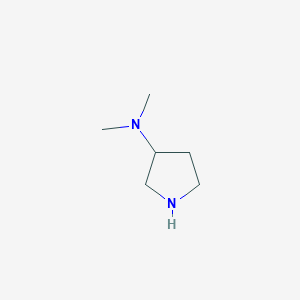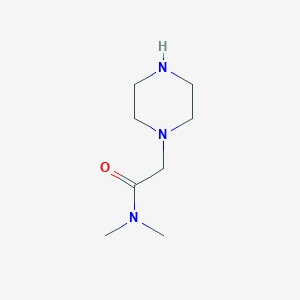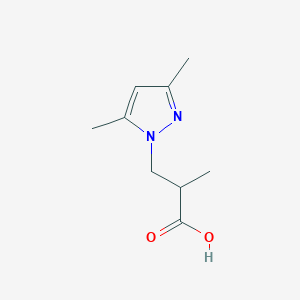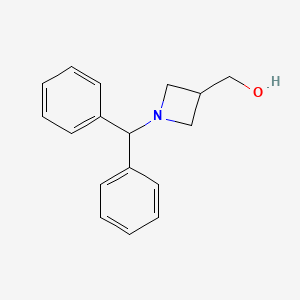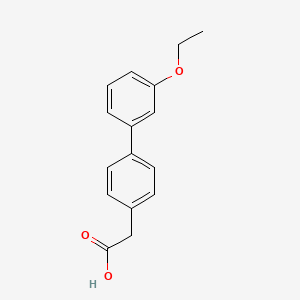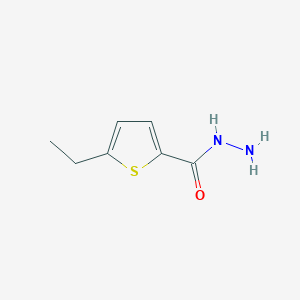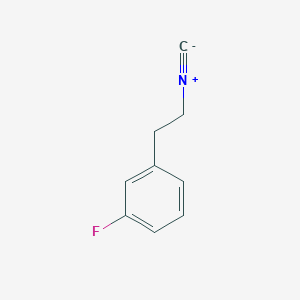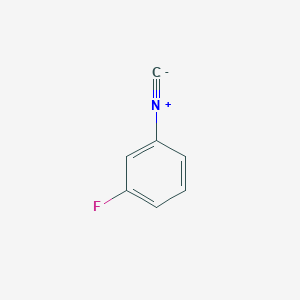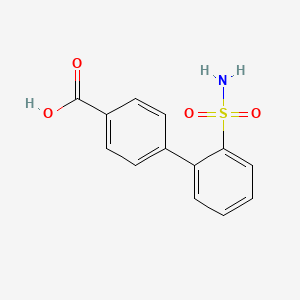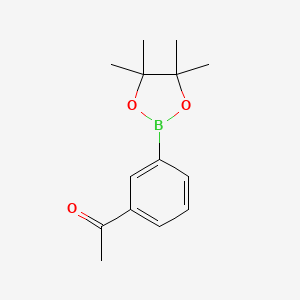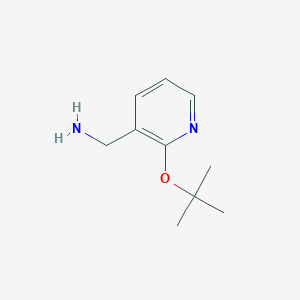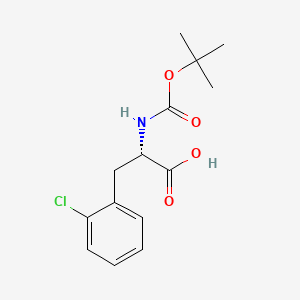![molecular formula C11H8ClF3N2O B1272416 {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol CAS No. 321430-86-8](/img/structure/B1272416.png)
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine . Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Synthesis Analysis
The synthesis of similar compounds involves various methods . For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine, a chemical intermediate for several crop-protection products, has been reported . Another example involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated experimentally and theoretically . For instance, the structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has been reported, with an empirical formula of C6H2ClF4N and a molecular weight of 199.53 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid with a refractive index of n20/D 1.433, a boiling point of 50-55 °C/11 mmHg, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry for the protection of crops from pests .
- Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical and Veterinary Industries
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Chemical Intermediate
- Summary of Application : Certain derivatives of trifluoromethylpyridines (TFMP) are used as chemical intermediates .
- Methods of Application : These compounds are typically used in the synthesis of other complex organic compounds .
- Results or Outcomes : The specific outcomes depend on the final products being synthesized .
Synthesis of Pexidartinib
- Summary of Application : Certain TFMP derivatives are used in the synthesis of pexidartinib, a drug used to treat tenosynovial giant cell tumor .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically, these compounds would be used in a series of chemical reactions to synthesize the final drug .
- Results or Outcomes : The successful synthesis of pexidartinib .
Advanced Chemical Intermediate
- Summary of Application : Certain derivatives of trifluoromethylpyridines (TFMP) are used as advanced chemical intermediates .
- Methods of Application : These compounds are typically used in the synthesis of other complex organic compounds .
- Results or Outcomes : The specific outcomes depend on the final products being synthesized .
Synthesis of Fluorinated Organic Compounds
- Summary of Application : Certain TFMP derivatives are used in the synthesis of fluorinated organic compounds .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically, these compounds would be used in a series of chemical reactions to synthesize the final drug .
- Results or Outcomes : The successful synthesis of fluorinated organic compounds .
Safety And Hazards
Safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation . These compounds may cause respiratory irritation, skin irritation, and serious eye irritation, and they may be harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h1-5,18H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVMBIGZHCGDQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376986 |
Source


|
| Record name | {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol | |
CAS RN |
321430-86-8 |
Source


|
| Record name | {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

